4-(2,4-Dimethylbenzoyl)isoquinoline
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves metal reagents or catalysts . For instance, protocols often include the use of palladium-catalyzed coupling followed by a copper-catalyzed cyclization . Other methods involve the use of aromatic aldehydes and aminoacetal .Molecular Structure Analysis
The molecular structure of 4-(2,4-Dimethylbenzoyl)isoquinoline is characterized by the presence of an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring. The molecular weight of this compound is 261.3 g/mol.Scientific Research Applications
Analytical Method Development
Isoquinoline derivatives have been studied for their analytical applications, such as in the development of High-Performance Liquid Chromatography (HPLC) determination methods. For example, specific contragestive agents related to isoquinoline have been analyzed using HPLC, indicating the relevance of isoquinoline compounds in analytical chemistry and pharmaceutical analysis (Wang, 2014).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of isoquinoline derivatives reveals their versatility in organic chemistry. The creation of novel compounds through the reactions of isoquinoline derivatives demonstrates the compound's utility in synthesizing complex molecules with potential biological or industrial applications. For instance, studies have shown the synthesis of isoquinoline derivatives with specific functionalities, providing insights into their chemical behavior and potential applications in developing new materials or pharmaceuticals (Mikhailovskii et al., 2002).
Biomedical Applications
Isoquinoline derivatives have been explored for various biomedical applications, including their use as fluorescent labeling reagents and in the synthesis of compounds with potential therapeutic properties. Such research indicates the interest in isoquinoline derivatives for developing new diagnostic tools and treatments. A specific example includes the use of an isoquinoline derivative as a highly sensitive fluorescent labeling reagent for carnitine, demonstrating its utility in biomedical research and potential applications in diagnostics (Nakaya et al., 2001).
Photochromic and Fluorescent Properties
Some isoquinoline derivatives exhibit photochromic and fluorescent properties, making them of interest for materials science and sensor development. Research into these properties can lead to innovations in materials that change color in response to light or that can be used as fluorescent markers in various applications (Orhan et al., 2018).
Future Directions
The future directions in the research of isoquinoline derivatives like 4-(2,4-Dimethylbenzoyl)isoquinoline could involve the development of methods that reduce cost, improve product selectivity or purity, and offer more effective routes for the synthesis of these compounds . Emphasis could also be placed on green methods that support contemporary environmental and safety improvements .
properties
IUPAC Name |
(2,4-dimethylphenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-15(13(2)9-12)18(20)17-11-19-10-14-5-3-4-6-16(14)17/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWLNKXAZPDRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254515 | |
Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylbenzoyl)isoquinoline | |
CAS RN |
1187171-84-1 | |
Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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